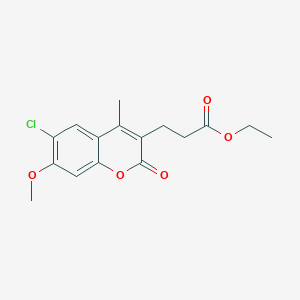![molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their wide range of applications in medicinal chemistry, particularly as anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Demonstrated significant anticancer activity, making it a candidate for developing new anticancer drugs.
Mécanisme D'action
The mechanism by which 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and modulation of gene expression. This activation can result in various biological effects, including antiproliferative activity against cancer cells .
Comparaison Avec Des Composés Similaires
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its immunostimulatory and anticancer properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness: 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole stands out due to its specific structural features and the presence of a chlorophenyl group, which enhances its biological activity and specificity. Its ability to activate CAR and its broad-spectrum anticancer activity make it a unique and valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQZUDPGREEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

![4-[(2-BROMOPHENOXY)METHYL]-N'~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5711118.png)

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5711148.png)

![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)




![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
